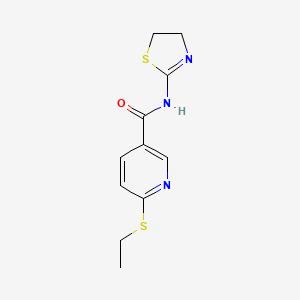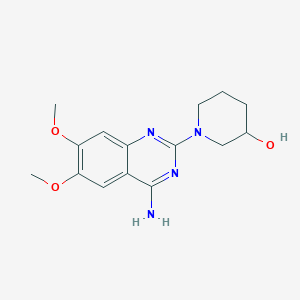![molecular formula C22H22N4OS B7562014 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a benzimidazole derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole has numerous applications in scientific research. It has been used as a ligand in the design and synthesis of new metal complexes with potential applications in catalysis, materials science, and drug discovery. The compound has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, it has been used as a probe in biochemical assays to study the interactions between proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of key enzymes involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole. One direction is the continued study of its potential as an anticancer agent, with a focus on optimizing its efficacy and reducing its toxicity. Another direction is the study of its potential applications in the treatment of inflammatory diseases, which may provide a new avenue for drug discovery. Additionally, the compound's potential as a ligand in the design of new metal complexes could lead to the development of new materials with unique properties. Overall, the study of 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole has the potential to contribute significantly to various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole involves the reaction of 5-phenylimidazole-4-carbaldehyde with 2-(bromomethyl)tetrahydrofuran followed by the addition of sodium sulfide. The resulting product is then treated with 1,2-diaminobenzene to obtain the final product. This method has been optimized to provide high yields of the compound, which is essential for its use in scientific research.
Propriétés
IUPAC Name |
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-2-7-16(8-3-1)20-13-23-22(26(20)14-17-9-6-12-27-17)28-15-21-24-18-10-4-5-11-19(18)25-21/h1-5,7-8,10-11,13,17H,6,9,12,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUDOKRMHIITLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CN=C2SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)



![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
